N,N,4-trimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine
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Overview
Description
N,N,4-trimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Biochemical Analysis
Biochemical Properties
It is known that quinoxaline derivatives can interact with various enzymes and proteins . For instance, some quinoxaline derivatives have been shown to act as serotonin type-3 (5-HT3) receptor antagonists .
Cellular Effects
Quinoxaline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinoxaline derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,4-trimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine typically involves multi-step procedures. One common method starts with the preparation of the quinoxaline moiety, followed by the formation of the piperazine ring, and finally, the construction of the pyrimidine ring. The reaction conditions often include the use of solvents like toluene, and reagents such as sodium hydroxide for pH adjustment .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for temperature and pH control is crucial to maintain the consistency of the product. Additionally, purification steps such as crystallization and chromatography are employed to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
N,N,4-trimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted pyrimidine derivatives .
Scientific Research Applications
N,N,4-trimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for
Properties
IUPAC Name |
N,N,4-trimethyl-6-(4-quinoxalin-2-ylpiperazin-1-yl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7/c1-14-12-17(23-19(21-14)24(2)3)25-8-10-26(11-9-25)18-13-20-15-6-4-5-7-16(15)22-18/h4-7,12-13H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVJJMFOICFCPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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